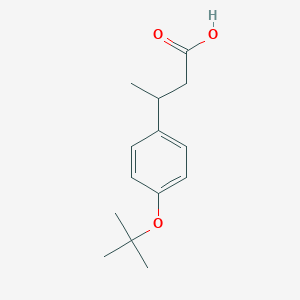

3-(4-tert-Butoxyphenyl)butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(4-tert-Butoxyphenyl)butyric acid is a chemical entity that can be associated with various research areas, including the synthesis of unnatural amino acids, the study of molecular structures, and the investigation of chemical reactions and physical properties. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds, such as the four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . This suggests that similar strategies could be employed in the synthesis of 3-(4-tert-Butoxyphenyl)butyric acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-tert-Butoxyphenyl)butyric acid has been studied using various techniques. For instance, the structure of di-tert-butylphosphinic acid was determined using single-crystal x-ray methods, revealing a distinct dimeric structure . Additionally, a combined experimental and theoretical study on the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid was reported, employing quantum chemical calculations and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of tert-butyl groups in chemical reactions is highlighted in several studies. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates underwent π-cyclizations catalyzed by Ag(I) salts, leading to the formation of different cyclic compounds depending on the reaction conditions . This indicates that the tert-butyl group can play a significant role in the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively analyzed. The vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, and NBO analyses of 3,5-di-tert-butyl-4-hydroxybenzoic acid provide a comprehensive understanding of its properties, including electrostatic potential surface and non-linear optical properties . These analyses are crucial for understanding the behavior of 3-(4-tert-Butoxyphenyl)butyric acid in various environments and could be used to predict its reactivity and interactions.

Wissenschaftliche Forschungsanwendungen

Chromatographic Separation

A study by Vaccher et al. (1991) developed a liquid chromatography method for chiral resolution of isomers related to 4-amino-3-(4-chlorophenyl)butyric acid, which is structurally similar to 3-(4-tert-Butoxyphenyl)butyric acid. This method was focused on the derivatization of the compound and carried out on silica gel, highlighting its potential in chromatographic separation techniques (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Catalysis in Oxidation Reactions

Han and Hill (2007) discussed the use of a coordination network involving redox-active benzoic acid-terminated hexavandate for catalyzing aerobic oxidation reactions. While this study does not directly involve 3-(4-tert-Butoxyphenyl)butyric acid, it suggests the potential role of similar butyric acid derivatives in catalysis, particularly in oxygen-based oxidation processes (Han & Hill, 2007).

Solvent Extraction

Research by Lalikoglu and Bilgin (2014) on the liquid–liquid equilibrium (LLE) data for water + butyric acid + solvent ternary systems highlights the role of butyric acid derivatives in solvent extraction processes. This study, though not specific to 3-(4-tert-Butoxyphenyl)butyric acid, underlines the importance of butyric acid derivatives in developing more effective and environmentally friendly solvents (Lalikoglu & Bilgin, 2014).

Synthesis of Substituted Pyrrolidines

Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to 3-(4-tert-Butoxyphenyl)butyric acid. This synthesis approach emphasizes the potential application of butyric acid derivatives in the synthesis of complex organic compounds (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Environmental Impact Studies

Jobling and Sumpter (1993) investigated the oestrogenic potencies of compounds including 4-tert-butylphenol, which shares structural similarities with 3-(4-tert-Butoxyphenyl)butyric acid. Their study provides insights into the environmental impact of such compounds, especially in the context of their presence in sewage and potential effects on aquatic life (Jobling & Sumpter, 1993).

Eigenschaften

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNBWCHZXWUCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-Butoxyphenyl)butyric acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)